molecular formula C11H15Cl2N5 B122775 1-[Amino-(3,4-dichloroanilino)methylidene]-2-propan-2-ylguanidine CAS No. 537-21-3

1-[Amino-(3,4-dichloroanilino)methylidene]-2-propan-2-ylguanidine

Cat. No.: B122775
CAS No.: 537-21-3
M. Wt: 288.17 g/mol
InChI Key: ISZNZKHCRKXXAU-UHFFFAOYSA-N
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Description

Chlorproguanil is an antimalarial drug that has been studied for its potential to treat malaria, particularly in combination with other drugs. It is a dichloro-derivative of chloroguanide and has been investigated for its effectiveness against drug-resistant strains of malaria .

Mechanism of Action

Future Directions

The future research directions would likely involve further exploration of the biological activity of this compound, potentially through in vitro and in vivo studies. This could include investigating its mechanism of action, pharmacokinetics, and potential therapeutic applications .

Preparation Methods

Chlorproguanil can be synthesized through a series of chemical reactions involving the chlorination of guanidine derivatives. The synthetic route typically involves the reaction of 3,4-dichloroaniline with isopropyl isocyanate to form the intermediate, which is then reacted with guanidine to produce chlorproguanil . Industrial production methods may involve similar steps but are optimized for large-scale production and cost-effectiveness.

Chemical Reactions Analysis

Chlorproguanil undergoes various chemical reactions, including:

    Oxidation: Chlorproguanil can be oxidized to form its active metabolite, chlorcycloguanil.

    Reduction: It can undergo reduction reactions under specific conditions.

    Substitution: Chlorproguanil can participate in substitution reactions, particularly involving its chlorine atoms. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Comparison with Similar Compounds

Chlorproguanil is similar to other antimalarial drugs such as proguanil and pyrimethamine. it is more potent than proguanil and has been recommended for prophylaxis at a lower dose . Unlike proguanil, chlorproguanil is metabolized to chlorcycloguanil, its active metabolite . Pyrimethamine, another similar compound, is often combined with sulfa drugs like sulfadoxine for treating malaria . Chlorproguanil’s unique combination of potency and metabolic pathway distinguishes it from these other compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3,4-Dichlorophenyl)-5-isopropylbiguanide involves the reaction of 3,4-dichloroaniline with isopropylisocyanate, followed by the reaction of the resulting product with guanidine hydrochloride.", "Starting Materials": [ "3,4-dichloroaniline", "isopropylisocyanate", "guanidine hydrochloride" ], "Reaction": [ "Step 1: 3,4-dichloroaniline is reacted with isopropylisocyanate in the presence of a catalyst to form 1-(3,4-Dichlorophenyl)-3-isopropylurea.", "Step 2: The resulting product from step 1 is then reacted with guanidine hydrochloride in the presence of a base to form 1-(3,4-Dichlorophenyl)-5-isopropylbiguanide." ] }

CAS No.

537-21-3

Molecular Formula

C11H15Cl2N5

Molecular Weight

288.17 g/mol

IUPAC Name

(1E)-1-[amino-(3,4-dichloroanilino)methylidene]-2-propan-2-ylguanidine

InChI

InChI=1S/C11H15Cl2N5/c1-6(2)16-10(14)18-11(15)17-7-3-4-8(12)9(13)5-7/h3-6H,1-2H3,(H5,14,15,16,17,18)

InChI Key

ISZNZKHCRKXXAU-UHFFFAOYSA-N

Isomeric SMILES

CC(C)N=C(N)/N=C(\N)/NC1=CC(=C(C=C1)Cl)Cl

SMILES

CC(C)N=C(N)N=C(N)NC1=CC(=C(C=C1)Cl)Cl

Canonical SMILES

CC(C)N=C(N)N=C(N)NC1=CC(=C(C=C1)Cl)Cl

537-21-3

Related CAS

15537-76-5 (unspecified hydrochloride)
6001-93-0 (mono-hydrochloride)

Synonyms

N-(3,4-Dichlorophenyl)-N’-(1-methylethyl)imidodicarbonimidic Diamide; _x000B_1-(3,4-Dichlorophenyl)-5-isopropylbiguanide;  Chloroproguanil;  N1-3,4-Dichlorophenyl-N5-isopropyldiguanide;  M 5943; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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